Cas no 438221-65-9 (3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde)

3-(4-Formylphenoxy)methyl-4-methoxybenzaldehyde is a bifunctional aromatic aldehyde compound featuring both formyl and methoxy substituents on a diphenyl ether backbone. This structure imparts reactivity at two aldehyde sites, making it a versatile intermediate in organic synthesis, particularly for the preparation of Schiff bases, heterocycles, and cross-linked polymers. The presence of electron-donating methoxy and electron-withdrawing formyl groups enhances its utility in asymmetric synthesis and coordination chemistry. Its high purity and well-defined molecular architecture ensure consistent performance in pharmaceutical, agrochemical, and materials science applications. The compound’s stability under standard conditions further facilitates handling and storage in laboratory and industrial settings.
3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde structure
438221-65-9 structure
Product Name:3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde
CAS No:438221-65-9
MF:C16H14O4
MW:270.279964923859
MDL:MFCD03074549
CID:3056064
PubChem ID:842808
Update Time:2025-10-29

3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-((4-Formylphenoxy)methyl)-4-methoxybenzaldehyde
    • 3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde
    • AKOS000308034
    • EN300-228232
    • 3-(4-Formyl-phenoxymethyl)-4-methoxy-benzaldehyde
    • CS-0302259
    • AB01329614-02
    • Z275128602
    • NCGC00334002-01
    • STK348968
    • 3-(4-formylphenoxymethyl)-4-methoxybenzaldehyde
    • 438221-65-9
    • BBL039599
    • 3-[(4-formylphenoxy)methyl]-4-methoxybenzaldehyde
    • NSA22165
    • AK-968/41170462
    • MDL: MFCD03074549
    • Inchi: 1S/C16H14O4/c1-19-16-7-4-13(10-18)8-14(16)11-20-15-5-2-12(9-17)3-6-15/h2-10H,11H2,1H3
    • InChI Key: LPDMLHLDMTXWGI-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C=O)=CC=1)CC1C=C(C=O)C=CC=1OC

Computed Properties

  • Exact Mass: 270.08920892Da
  • Monoisotopic Mass: 270.08920892Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 52.6Ų

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3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:438221-65-9)3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde
Order Number:A1162956
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:15
Price ($):324.0
Email:sales@amadischem.com

Additional information on 3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde

Introduction to 3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde (CAS No. 438221-65-9)

3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 438221-65-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of aromatic aldehydes, characterized by the presence of a formyl group (-CHO) and methoxy (-OCH₃) substituents, which contribute to its unique chemical reactivity and potential biological activity. The structural framework of this molecule, featuring a phenolic ether linkage, positions it as a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The 3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde structure exhibits a high degree of functionalization, making it a valuable building block for further derivatization. The formyl group serves as a reactive site for condensation reactions, such as Schiff base formation, while the methoxy group provides electronic modulation and stability. These features are particularly relevant in the context of drug discovery, where such structural motifs are often explored for their potential interactions with biological targets.

In recent years, there has been a growing interest in aromatic aldehydes due to their demonstrated pharmacological properties. For instance, derivatives of benzaldehyde have been investigated for their antimicrobial, anti-inflammatory, and antioxidant activities. The presence of both the formyl and methoxy groups in 3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde suggests that it may exhibit similar properties or serve as a precursor for compounds with enhanced efficacy. The phenolic ether moiety further adds complexity, potentially influencing solubility and metabolic stability, which are critical factors in drug development.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, including signal transduction, cell growth, and differentiation. Dysregulation of kinase activity is associated with various diseases, most notably cancer. Therefore, kinase inhibitors have become a major focus of pharmaceutical research. The aldehyde functionality in 3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde allows for facile coupling with amines or hydrazines to form Schiff bases or hydrazones, respectively—structures that have shown promise as kinase inhibitors in preclinical studies.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Virtual screening techniques have been employed to identify hit compounds that can modulate kinase activity. 3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde has emerged as a promising scaffold due to its ability to engage multiple binding sites on kinases through its diverse functional groups. This property is particularly advantageous in the design of dual inhibitors or pan-inhibitors, which can target multiple kinases simultaneously.

The synthesis of 3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde involves multi-step organic transformations that highlight its synthetic utility. Starting from readily available precursors such as 4-methoxybenzaldehyde and 1-phenoxy-2-propanone, the compound can be synthesized through condensation and subsequent functional group modifications. These synthetic routes are not only efficient but also scalable, making 3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde an attractive candidate for industrial applications.

In addition to its pharmaceutical relevance, this compound has shown potential in material science applications. For example, its ability to form stable complexes with metal ions makes it useful in the development of metal-organic frameworks (MOFs) or coordination polymers. These materials have applications ranging from gas storage and separation to catalysis and sensing.

The growing body of research on 3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde underscores its significance as a versatile chemical entity. Ongoing studies aim to explore its derivatives further to enhance their biological activity and pharmacokinetic properties. Collaborative efforts between academic researchers and industry scientists are expected to yield novel therapeutic agents based on this scaffold.

The future prospects for 3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde are bright, with continued investigation into its chemical behavior and biological effects. As our understanding of molecular interactions deepens, so too will our ability to harness this compound's potential for drug discovery and beyond.

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Amadis Chemical Company Limited
(CAS:438221-65-9)3-(4-formylphenoxy)methyl-4-methoxybenzaldehyde
A1162956
Purity:99%
Quantity:1g
Price ($):324.0
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